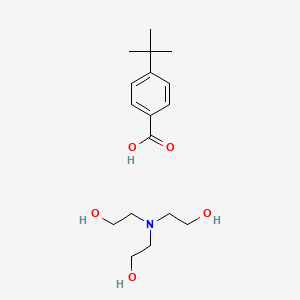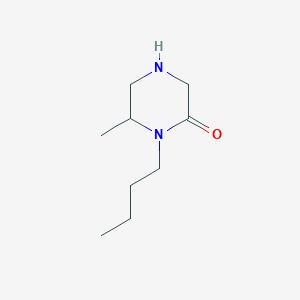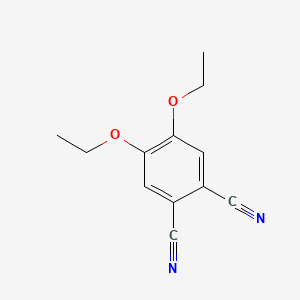
4,5-Diethoxyphthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diethoxyphthalonitrile is an organic compound with the molecular formula C12H12N2O2 It is a derivative of phthalonitrile, characterized by the presence of two ethoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Diethoxyphthalonitrile can be synthesized through a multi-step process involving the nitration of diethoxybenzene followed by the conversion of the nitro groups to nitrile groups. The general synthetic route involves:
Nitration: Diethoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4,5-diethoxy-1,2-dinitrobenzene.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amino groups are converted to nitrile groups through diazotization followed by the Sandmeyer reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Diethoxyphthalonitrile undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium ethoxide or other strong nucleophiles.
Major Products Formed:
Oxidation: 4,5-Diethoxyphthalic acid or 4,5-Diethoxybenzaldehyde.
Reduction: 4,5-Diethoxyphthalamine.
Substitution: Various substituted phthalonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-Diethoxyphthalonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of phthalocyanines, which are important compounds in dye and pigment industries.
Biology: Phthalocyanines derived from this compound are used in photodynamic therapy for cancer treatment due to their ability to generate reactive oxygen species upon light activation.
Medicine: The compound is explored for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: It is used in the production of high-performance polymers and resins, which have applications in electronics and aerospace industries.
Mécanisme D'action
The mechanism of action of 4,5-diethoxyphthalonitrile largely depends on its derivatives and the specific application. For instance, in photodynamic therapy, phthalocyanines derived from this compound generate reactive oxygen species upon light activation, leading to the destruction of cancer cells. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive species that induce cell apoptosis and necrosis.
Comparaison Avec Des Composés Similaires
4,5-Dimethoxyphthalonitrile: Similar in structure but with methoxy groups instead of ethoxy groups.
4,5-Diethoxyphthalic acid: An oxidized form of 4,5-diethoxyphthalonitrile.
4,5-Diethoxybenzaldehyde: Another derivative formed through oxidation.
Uniqueness: this compound is unique due to its specific ethoxy substituents, which influence its reactivity and the properties of its derivatives. The presence of ethoxy groups can enhance solubility and modify the electronic properties of the compound, making it suitable for specific applications in material science and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
4,5-diethoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-3-15-11-5-9(7-13)10(8-14)6-12(11)16-4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
CEPXGDYQQGQBRU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C#N)C#N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


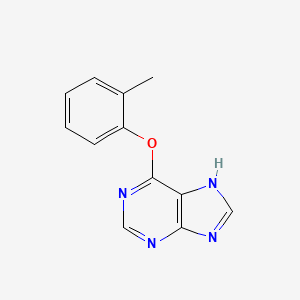

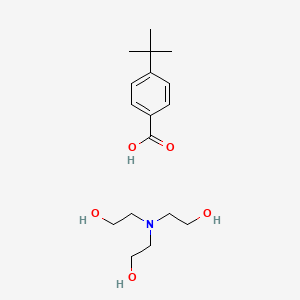
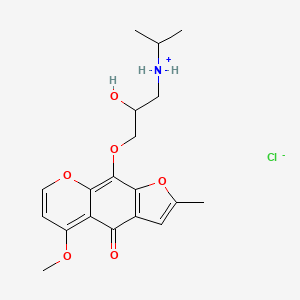
methylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13755753.png)
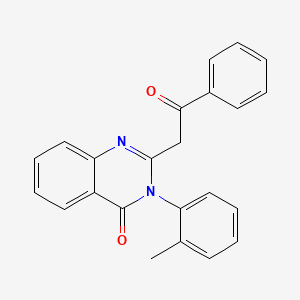
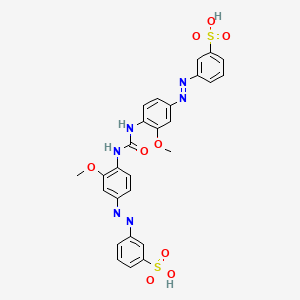
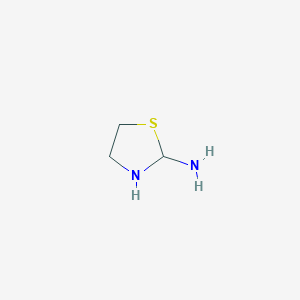
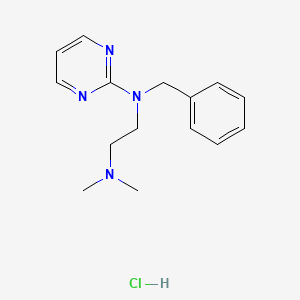
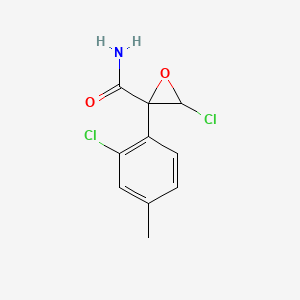
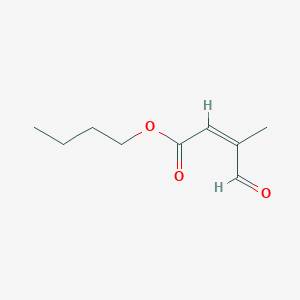
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
